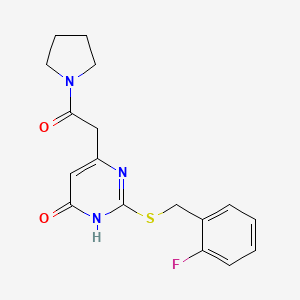

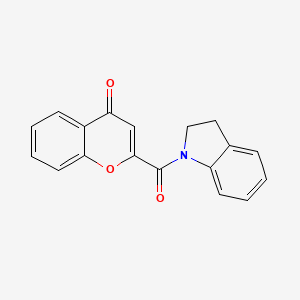

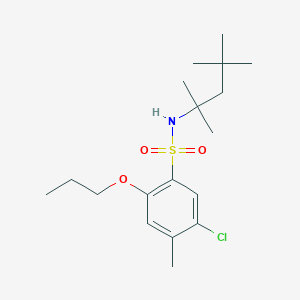

![molecular formula C8H14ClNO2 B2819599 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 1156078-42-0](/img/structure/B2819599.png)

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H13NO2 HCl and a molecular weight of 191.66 .

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Structural and Spectroscopic Studies

NMR Spectroscopy and X-Ray Diffraction : A series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy and X-ray diffraction. This research helped in the unambiguous assignments of the bicyclic carbon and proton resonances, which is crucial for understanding the compound's structure (Arias-Pérez et al., 2001).

Conformational Studies : The synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained pipecolic acid analogue, was reported, with the focus on the synthesis route yielding good total yield from cheap and readily available compounds (Casabona & Cativiela, 2006).

Chiral Auxiliary Applications : A novel enantiomerically pure bicyclic pyrrolidine derivative, synthesized from 2-azabicyclo[3.3.0]octane-3-carboxylic acid, was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

Synthesis and Molecular Structure

Synthesis of Chiral Compounds : The synthesis of chiral compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved without using chiral catalysts or separation by chiral column chromatography. The structure was characterized using NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformationally Restricted Analogs : Practical syntheses of various conformationally restricted nonchiral pipecolic acid analogues were reported, involving short synthetic schemes with reasonably high yields. This includes the synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid (Radchenko et al., 2009).

Conformational Dependence and Reactivity

Conformational Dependence of Spin Coupling Constants : A study involving the synthesis of compounds like 2-azabicyclo(2.2.2)octane and interpretation of 15N13C spin coupling constants in terms of their conformational dependence was conducted (Berger, 1978).

DABCO-Promoted Decarboxylative Acylation : Research on the effectiveness of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for decarboxylative acylation of carboxylic acids was carried out, highlighting its role in synthesizing a variety of α-keto (or α,β-unsaturated) amides and esters (Zhang et al., 2017).

Safety and Hazards

Future Directions

Research directed towards the preparation of similar structures like the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and similar compounds may continue to be a topic of interest in future research.

Properties

IUPAC Name |

2-azabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGQBILAXJRSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

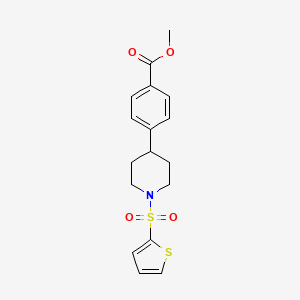

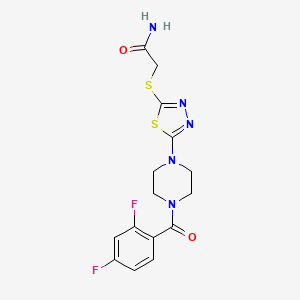

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)

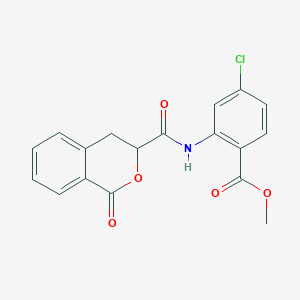

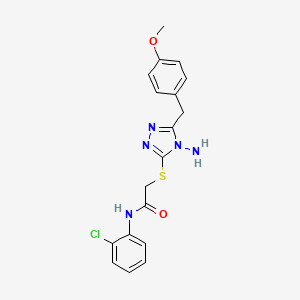

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)

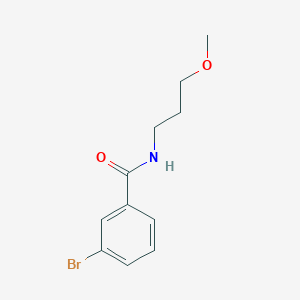

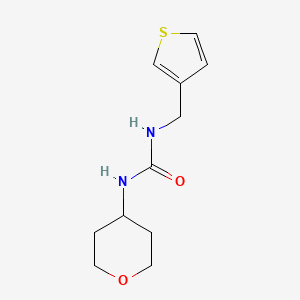

![N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2819522.png)

![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)

![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)